molecular formula C11H14N4O B2897880 N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide CAS No. 338419-03-7

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide

Cat. No. B2897880
M. Wt: 218.26
InChI Key: PVBKJFDXXZWLNX-UHFFFAOYSA-N
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Description

“N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds have been reported to possess potential anti-tumor activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied. A transition-metal-free oxidative N–N bond formation strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .

Scientific Research Applications

Synthesis and Chemical Properties

  • The biologically important 1,2,4-triazolo[1,5-a]pyridines were synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy features direct metal-free oxidative N-N bond formation, showing high reaction yields and short reaction time (Zheng et al., 2014).

Biological and Medicinal Applications

  • A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine explores the synthesis of amido aminomethyl fused triazoles, which have shown a wide range of interesting biological activities such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and others. These derivatives demonstrate significant potential in treating various diseases, including neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

  • 1,2,4-Triazolo[1,5-a]pyridine derivatives have been synthesized and identified to possess good herbicidal activity against several types of weeds, indicating potential agricultural applications. Structure-activity relationship studies have been conducted to further enhance their herbicidal effectiveness (Liu et al., 2015).

  • Synthesis and characterization of 2-amino-[1,2,4]triazolo[1,5-a]pyridines and derivatives have been reported, showing a wide scope and high yields. These compounds are synthesized via copper-catalyzed N-N coupling, indicating potential for diverse substituent incorporation and application in medicinal chemistry (Bartels et al., 2015).

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including “N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide”, present a promising area of research due to their potential anti-tumor activities . Future research could focus on exploring more potent analogs of these structures .

properties

IUPAC Name

N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-3-6-10(16)14-9-5-4-7-15-11(9)12-8-13-15/h4-5,7-8H,2-3,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBKJFDXXZWLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CN2C1=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide

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